molecular formula C15H22N2O2 B4623574 3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide

3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide

Cat. No. B4623574
M. Wt: 262.35 g/mol
InChI Key: FGTOKZMTVCAGBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, including compounds structurally similar to 3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide, involves the structural modification of metoclopramide to explore their pharmacological activities. These derivatives are synthesized to examine their potential as gastrointestinal prokinetic agents, showing a methodological approach to creating new compounds with specific activities (Sakaguchi et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been determined using X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the complexity of analyzing molecular structures (Karabulut et al., 2014).

Chemical Reactions and Properties

Research on allyloxy(methoxy)carbene, which shares functional groups with the compound , demonstrates the carbene's behavior in benzene, including fragmentation at higher temperatures and dimerization followed by Claisen rearrangement at lower temperatures. These reactions illustrate the reactivity of similar compounds under varying conditions, providing insight into potential chemical reactions and properties (Plażuk et al., 2005).

Physical Properties Analysis

The physical properties of similar compounds have been extensively studied through synthesis and characterization techniques, including NMR, IR, GC-MS, and elemental analysis. Such studies are crucial for understanding the behavior and potential applications of these compounds in various scientific and industrial contexts (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

The chemical properties of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, including aspects like receptor affinity and structural modifications, offer insights into the complex interactions and selectivity of these compounds towards biological targets. This research aids in understanding the chemical behavior and potential therapeutic applications of related compounds (Perrone et al., 2000).

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of related compounds, demonstrating their utility in the creation of complex molecular structures. For example, studies on selenoxanthones through directed metalations in 2-arylselenobenzamide derivatives highlighted the potential of these compounds in generating diverse chemical structures with potential applications in drug discovery and material science (Brennan, Donnelly, & Detty, 2003). Another example is the operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent, indicating the role of related benzamide compounds in educational and research settings for teaching fundamental principles of carbonyl reactivity (Withey & Bajic, 2015).

Molecular Imprinting and Packaging Materials

Innovative research has been conducted on the synthesis of molecularly imprinted hydrogels (MIHs) for the natural antioxidant ferulic acid, with applications as packaging materials to prevent lipid oxidation. This study demonstrates the potential of utilizing benzamide derivatives in the development of functional active packaging materials with significant implications for the food industry (Benito-Peña et al., 2016).

Anticancer Activity

Novel Eugenol derivatives, which share structural similarities with 3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide, have been synthesized and evaluated for their anticancer activity against breast cancer cells. These studies underscore the potential therapeutic applications of these compounds in oncology. Specifically, certain derivatives have shown potent cytotoxicity against MDA-MB-231 and MCF-7 cells, indicating their promise as anticancer agents (Alam, 2022).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-methoxy-3-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-6-12-11-13(7-8-14(12)19-4)15(18)16-9-10-17(2)3/h5,7-8,11H,1,6,9-10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTOKZMTVCAGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4-methoxy-3-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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